molecular formula C6H14O B3420823 3-Methyl-1-pentanol CAS No. 20281-83-8

3-Methyl-1-pentanol

Cat. No.: B3420823
CAS No.: 20281-83-8
M. Wt: 102.17 g/mol
InChI Key: IWTBVKIGCDZRPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-pentanol can be synthesized through the reaction of 2-methyl-1-butanol with formaldehyde. This reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced through the hydration of alkenes or the hydroformylation of alkenes followed by hydrogenation. These methods involve the use of high temperatures and pressures, as well as catalysts such as phosphoric acid or cobalt carbonyl .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTBVKIGCDZRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862248
Record name 3-Methyl-1-pentanol
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Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a pungent wine-like, cocoa odour
Record name 3-Methyl-1-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/417/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

151.00 to 152.00 °C. @ 760.00 mm Hg
Record name (±)-3-Methyl-1-pentanol
Source Human Metabolome Database (HMDB)
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Density

0.823
Record name 3-Methyl-1-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/417/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

589-35-5, 20281-83-8
Record name 3-Methyl-1-pentanol
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Record name 3-Methyl-1-pentanol
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Record name 3-METHYL-1-PENTANOL
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Record name 1-Pentanol, 3-methyl-
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Record name 3-Methyl-1-pentanol
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Record name 3-methylpentan-1-ol
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Record name 3-METHYL-1-PENTANOL
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Record name (±)-3-Methyl-1-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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